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molecular formula C20H25NO B8710685 9-(Naphthalen-2-yloxy)-3-aza-spiro[5.5]undecane CAS No. 918644-69-6

9-(Naphthalen-2-yloxy)-3-aza-spiro[5.5]undecane

Cat. No. B8710685
M. Wt: 295.4 g/mol
InChI Key: GXDGQIRKYQXRSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08049012B2

Procedure details

Was prepared according to method A from 2-naphthol and 9-hydroxy-3-aza-spiro[5.5]undecane-3-carboxylic acid tert-butyl ester. Mp. 132.2-133.8° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[OH:11].C(OC([N:19]1[CH2:24][CH2:23][C:22]2([CH2:29][CH2:28][CH:27](O)[CH2:26][CH2:25]2)[CH2:21][CH2:20]1)=O)(C)(C)C>>[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[O:11][CH:27]1[CH2:28][CH2:29][C:22]2([CH2:23][CH2:24][NH:19][CH2:20][CH2:21]2)[CH2:25][CH2:26]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC2(CC1)CCC(CC2)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Was prepared

Outcomes

Product
Name
Type
Smiles
C1=C(C=CC2=CC=CC=C12)OC1CCC2(CCNCC2)CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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